molecular formula C9H5F3N4O2 B2395457 2-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3-triazole CAS No. 2094207-20-0

2-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3-triazole

Cat. No.: B2395457
CAS No.: 2094207-20-0
M. Wt: 258.16
InChI Key: FNHLKZNKVJCINB-UHFFFAOYSA-N
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Description

2-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the nitro and trifluoromethyl groups on the phenyl ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne. One common method is the Huisgen 1,3-dipolar cycloaddition, which is often catalyzed by copper (Cu(I)) to form the triazole ring. The reaction conditions generally include:

    Reactants: An azide derivative of 4-nitro-3-(trifluoromethyl)phenyl and an alkyne.

    Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO4) with sodium ascorbate.

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

    Temperature: Room temperature to 60°C.

    Time: Several hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Reduction: The trifluoromethyl group can be involved in nucleophilic substitution reactions.

    Substitution: The triazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Amino Derivatives: Reduction of the nitro group forms amino derivatives.

    Halogenated Triazoles: Substitution reactions can introduce halogen atoms into the triazole ring.

Scientific Research Applications

2-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3-triazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3-triazole involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-3-(trifluoromethyl)phenylamine: A metabolite of flutamide with similar structural features.

    2-amino-5-nitro-4-(trifluoromethyl)phenol: Another related compound with a nitro and trifluoromethyl group.

Uniqueness

2-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of the nitro and trifluoromethyl groups with the triazole ring enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

2-[4-nitro-3-(trifluoromethyl)phenyl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N4O2/c10-9(11,12)7-5-6(15-13-3-4-14-15)1-2-8(7)16(17)18/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHLKZNKVJCINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2N=CC=N2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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